(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is a complex organic compound that features a benzoxazole ring, a brominated methoxyphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide typically involves a multi-step process. One common approach is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as catalyst-free and water-mediated processes, is also being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is studied for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which can exhibit fluorescence under certain conditions .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for replacing fluids and electrolytes.
Uniqueness
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide is unique due to its combination of a benzoxazole ring and a brominated methoxyphenyl group. This structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications.
Properties
IUPAC Name |
(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-15-7-8-17(24-27-19-5-3-4-6-22(19)30-24)14-20(15)26-23(28)12-9-16-13-18(25)10-11-21(16)29-2/h3-14H,1-2H3,(H,26,28)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGZUHRHXJKALB-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C=CC4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)/C=C/C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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